N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a propan-2-yl group and an acetamide moiety attached to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkylating agents under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached through an amide coupling reaction between the benzofuran derivative and 2,4-dimethoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or receptors involved in cell proliferation, such as tyrosine kinase receptors.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory prostaglandins. In cancer cells, it may inhibit tyrosine kinase receptors, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the benzofuran ring. While the target compound has a propan-2-yl group, similar compounds may have methyl or ethyl groups.
- Unique Properties: The propan-2-yl group in the target compound may confer unique steric and electronic properties, potentially enhancing its biological activity and stability compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-13(2)14-5-8-19-17(9-14)15(12-26-19)10-21(23)22-18-7-6-16(24-3)11-20(18)25-4/h5-9,11-13H,10H2,1-4H3,(H,22,23) |
InChI Key |
PZXOUHFOVWZDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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